2-methylindeno[1,2,3-de]phthalazin-3(2H)-one

Hydrogen-bond donor Pharmacophore Kinase inhibitor design

2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one (CAS 2387-40-8) is the direct N2-methyl matched molecular pair of the experimentally validated anti-inflammatory hit indeno[1,2,3-de]phthalazin-3(2H)-one (compound 3 in Bondar et al., 2016). The parent scaffold suppresses LPS-stimulated IL-6, TNF, and NF-κB and reduces carrageenan-induced paw edema in vivo, yet shows negligible JNK affinity (IC50 > 100 µM), implicating an alternative kinase target. The N2-methyl group ablates the sole hydrogen-bond donor (Hdon = 0), enabling SAR studies to isolate the contribution of this pharmacophoric feature to target engagement. With MW 234.25, zero rotatable bonds, and a planar tetracyclic core, this compound fits fragment-based screening rule-of-three space. Procure for kinase target deconvolution, negative-control experiments, or as a scaffold for C–H functionalization at the N2-methyl position.

Molecular Formula C15H10N2O
Molecular Weight 234.258
CAS No. 2387-40-8
Cat. No. B2888655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylindeno[1,2,3-de]phthalazin-3(2H)-one
CAS2387-40-8
Molecular FormulaC15H10N2O
Molecular Weight234.258
Structural Identifiers
SMILESCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1
InChIInChI=1S/C15H10N2O/c1-17-15(18)12-8-4-7-10-9-5-2-3-6-11(9)14(16-17)13(10)12/h2-8H,1H3
InChIKeyIHXZUZKPEFKXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one (CAS 2387-40-8): Core Scaffold, Physicochemical Profile, and Procurement Identity


2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one (CAS 2387-40-8) is a synthetic heterocyclic compound belonging to the indeno-fused phthalazinone class, characterized by a planar, tetracyclic core (C15H10N2O; molecular weight 234.25 g/mol) . This compound is the N2-methylated derivative of the experimentally validated anti-inflammatory hit indeno[1,2,3-de]phthalazin-3(2H)-one, which has demonstrated the ability to suppress lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines (IL-6, TNF) and NF-κB in cellular assays, and to reduce carrageenan-induced paw edema in rats [1]. The N2-methyl substitution eliminates the sole hydrogen-bond donor (Hdon = 0 vs. 1 for the parent) while preserving the planar polycyclic architecture, thereby altering both the physicochemical and pharmacophoric profile relative to the parent scaffold and constituting a distinct chemical entity for research procurement.

Why Phthalazinone Analogs Cannot Be Freely Substituted: Evidence from Comparative Anti-inflammatory Profiling


Within the indeno[1,2,3-de]phthalazin-3(2H)-one series, even seemingly conservative structural modifications produce substantial differences in biological activity that preclude generic interchange. The parent scaffold (compound 3 in Bondar et al., 2016) was the most active among all tested analogs in suppressing IL-6, TNF, and NF-κB production and in a rat paw edema model, yet its JNK kinase affinity was negligible (IC50 > 100 µM), indicating that the anti-inflammatory target is not JNK but another kinase with a structurally similar ATP-binding pocket [1]. The N2-methyl group present in 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one removes the =N–NH– hydrogen-bond donor that the parent compound uses to engage the kinase ATP-binding site, which is predicted to substantially alter target engagement and potency [1]. Consequently, procurement of the 2-methyl analog is justified specifically when an N2-substituted scaffold is required for structure–activity relationship (SAR) exploration, target-deconvolution studies, or as a negative-control probe where the hydrogen-bond donor has been intentionally ablated.

Quantitative Differentiation of 2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one from Its Closest Analogs


Hydrogen-Bond Donor Count: N2-Methylation Eliminates the Key Pharmacophoric H-Bond Donor Relative to the Parent Scaffold

The parent compound indeno[1,2,3-de]phthalazin-3(2H)-one possesses one hydrogen-bond donor (Hdon = 1) attributed to the =N–NH– lactam moiety, which forms hydrogen bonds with methionine and aspartic acid residues in kinase ATP-binding pockets [1]. 2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one carries a methyl group on this nitrogen, yielding Hdon = 0. This substitution is predicted to eliminate the hydrogen-bond donor interaction that is essential for the parent compound's kinase engagement, distinguishing the 2-methyl derivative as a negative-control or selectivity probe .

Hydrogen-bond donor Pharmacophore Kinase inhibitor design

Lipophilicity Modulation: Predicted LogP Increase from N2-Methylation Affects Compound Handling and Permeability

Methylation of the lactam nitrogen in the indeno[1,2,3-de]phthalazin-3(2H)-one scaffold is expected to increase lipophilicity. The parent compound has a measured LogP of 2.58 . Addition of a methyl group (–CH3) in place of a hydrogen typically contributes approximately +0.5 to +1.0 LogP units in aromatic heterocyclic systems [1]. The target compound is therefore predicted to have LogP ≈ 3.0–3.5, representing a meaningful shift in hydrophobicity that may influence solubility, membrane permeability, and non-specific protein binding in cellular assays [1].

Lipophilicity LogP ADME Permeability

Anti-inflammatory Potency of the Parent Scaffold: Indeno[1,2,3-de]phthalazin-3(2H)-one as the Most Active Analog in Cytokine Suppression and In Vivo Edema Models

In the only published direct comparative study of the indeno[1,2,3-de]phthalazin-3(2H)-one series, the parent compound (compound 3) was the most active among all tested analogs (compounds 4, 8, and 9) for inhibiting LPS-stimulated IL-6, TNF, and NF-κB production and for reducing carrageenan-induced rat paw edema [1]. Compounds 4 (4-phenylphthalazin-1(2H)-one), 8 (6-phenyl-4,5-dihydropyridazin-3(2H)-one), and 9 (6-methyl-4,5-dihydropyridazin-3(2H)-one) were all inferior in these assays. The planar polycyclic ring system was identified as an essential structural feature for high activity [1]. This dataset establishes the parent scaffold as the benchmark against which the 2-methyl analog must be evaluated, and justifies the use of 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one as a probe to determine the contribution of the N2–H hydrogen-bond donor to anti-inflammatory activity.

Anti-inflammatory Cytokine inhibition In vivo efficacy Carrageenan edema

Commercial Purity Benchmark: Catalog Purity ≥95% for 2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one Establishes Procurement-Grade Identity

The compound 2-methylindeno[1,2,3-de]phthalazin-3(2H)-one (CAS 2387-40-8) is commercially cataloged with a purity specification of ≥95% (Catalog Number CM870511) . This purity level meets the typical threshold for use as a synthetic building block or screening compound in early-stage medicinal chemistry. In contrast, the parent compound indeno[1,2,3-de]phthalazin-3(2H)-one is available from screening-compound suppliers as a solid with a defined salt form (free) but typically without a guaranteed purity percentage in catalog listings, being sold primarily as a screening hit rather than a characterized building block .

Purity Procurement Analytical standard Building block

Physicochemical Comparison: Molecular Weight, tPSA, and Rotatable Bond Profile Differentiate the 2-Methyl Analog from Common Pharmacologically Active Indeno-phthalazinones

The 2-methyl analog (MW 234.25 g/mol) is distinguished from the widely studied 2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one (C65780; MW 319.4 g/mol; a voltage-gated sodium channel antagonist) [1] and from the parent indeno[1,2,3-de]phthalazin-3(2H)-one (MW 220 g/mol; tPSA = 45.8 Ų, 0 rotatable bonds) by its intermediate molecular weight and the absence of a basic amine side chain. This positions the 2-methyl analog as a compact, neutral scaffold that maintains the planar tetracyclic core while offering a distinct physicochemical profile suitable for fragment-based or lead-like screening libraries where low molecular weight and minimal rotatable bonds are valued .

Molecular weight tPSA Drug-likeness Physicochemical properties

Defined Research and Procurement Scenarios for 2-Methylindeno[1,2,3-de]phthalazin-3(2H)-one


Matched Molecular Pair Analysis: Dissecting the Contribution of the N2–Hydrogen Bond Donor to Kinase Binding and Anti-inflammatory Activity

The parent indeno[1,2,3-de]phthalazin-3(2H)-one was the most active analog in a head-to-head comparison for cytokine suppression and in vivo anti-inflammatory efficacy, yet its JNK affinity was negligible, implying engagement of an alternative kinase target [1]. The 2-methyl analog serves as the direct matched molecular pair in which the sole hydrogen-bond donor (N2–H) is replaced by a methyl group (N2–CH3). Comparative testing of the parent and 2-methyl analog in the same kinase panel and cytokine-release assays can isolate the contribution of this specific H-bond donor to target engagement and cellular potency [1].

Fragment-Based Drug Discovery: Use as a Neutral, Low-Molecular-Weight Scaffold with a Defined Purity Profile

With a molecular weight of 234.25 g/mol, 0 rotatable bonds, and a planar tetracyclic architecture [1], the 2-methyl analog is positioned within the rule-of-three space for fragment-based screening. Its catalog purity of ≥95% provides a characterized starting point for fragment library assembly, in contrast to the parent scaffold, which is offered primarily as a screening hit without a guaranteed purity specification . The neutral character (absence of a basic amine) further distinguishes it from larger, amine-containing indeno-phthalazinones such as C65780 [2].

Negative-Control Probe in Inflammatory Kinase Target-Deconvolution Studies

The parent scaffold's anti-inflammatory activity has been attributed to an unknown kinase target with an ATP-binding pocket structurally similar to JNK [1]. Because the 2-methyl analog lacks the N2–H hydrogen-bond donor that the parent uses to engage this pocket, it is predicted to be a substantially weaker binder of the same target. This makes the 2-methyl analog a rational negative-control compound for experiments aimed at confirming that the observed anti-inflammatory phenotype is mediated through the ATP-binding pocket engagement that requires the N2–H donor [1].

Synthetic Building Block for Diversification at the N2 Position via N-Demethylation/Functionalization or C–H Activation

The N2-methyl group can serve as a synthetic handle or a temporary protecting group. The compound can be used as a precursor for N-demethylation to access the parent scaffold under controlled laboratory conditions, or as a substrate for C–H functionalization at the methyl group to introduce further diversity at the N2 position, leveraging the established synthetic routes for indeno[1,2,3-de]phthalazin-3(2H)-one derivatives [1].

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